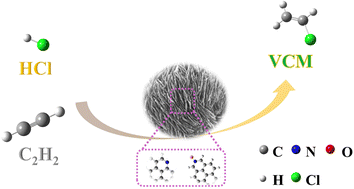Hydrochlorination of acetylene catalyzed by mesoporous carbon with hierarchical assembly of polyimide nanosheets†
New Journal of Chemistry Pub Date: 2023-06-23 DOI: 10.1039/D3NJ01710A
Abstract
Defect sites and nitrogen species in carbon materials directly affect their catalytic activity for acetylene hydrochlorination. However, there is often a negative correlation between the increase of defect sites and nitrogen species. Usually, increasing the density of defect sites by improving the calcination temperature often results in a decrease in the content of nitrogen species. Therefore, it is an important design strategy to improve the active sites of the catalyst by creating abundantly inherent defect sites. In this paper, rosette-like nitrogen doped mesoporous carbon materials (NPCs-T) were synthesized by a self-assembly method. NPCs-T materials have more defect sites than conventional spherical materials. The structure–activity relationship of catalytic performance and nitrogen species demonstrates that pyridine N and pyridinic N+O− are the main active sites. In addition, the synergistic effect of defect sites and suitable nitrogen species is beneficial to the adsorption and activation of acetylene and hydrogen chloride, thus promoting the reaction process of acetylene hydrochlorination. The application of rosette-like mesoporous carbon materials in the hydrochlorination of acetylene leads to outstanding reactivity and stability, stimulating their potential for industrial applications.


Recommended Literature
- [1] The solid-state behaviour of 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea
- [2] Assembly of an iron-based complex into a metal–organic framework: a space confinement strategy for isolation of mono-iron complexes to protect from dimerization†
- [3] Synthesis of cassane-type diterpenes from abietane compounds: the first synthesis of taepeenin F†
- [4] Magnetic anisotropies of Ho(iii) and Dy(iii) single-molecule magnets experimentally determined via polarized neutron diffraction†
- [5] Effects of all-trans retinoic acid, retinol, and β-carotene on murine macrophage activity†
- [6] Controlling with light the interaction between trans-tetrapyridyl ruthenium complexes and an oligonucleotide†
- [7] Experimental and theoretical investigations into the counter-intuitive shift in the antisymmetric ν(Si–O) vibrational modes upon deuteration of solvated silicic acid (H4SiO4)†
- [8] Oxidative nucleation and growth of Janus-type MnOx–Ag and MnOx–AgI nanoparticles†
- [9] Novel far-visible and near-infrared pH probes based on styrylcyanine for imaging intracellular pH in live cells†
- [10] The synthesis of emetine and related compounds. Part VIII. The synthesis of tubulosine and isotubulosine

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 129212-21-1
-
CAS no.: 1733-55-7









